7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Description
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Properties
IUPAC Name |
7a-methyl-1,4,4a,5,6,7-hexahydropyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-7-4-8-2-5(7)3-11-6(10)9-7;/h5,8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXABAYBYGFFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1COC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one hydrochloride is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]oxazine framework. Its chemical formula is C₉H₁₃ClN₂O, with a CAS number of 2109188-97-6. The structural features contribute to its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it has significant antimicrobial effects against various bacterial strains.
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial activity (Table 1).
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Cytotoxicity Assays : In vitro assays demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by over 50% at concentrations above 10 µM (Table 2).
Cell Line IC₅₀ (µM) HeLa 8 MCF-7 10 - Neuroprotective Studies : Research involving neuronal cell cultures indicated that the compound could mitigate oxidative stress-induced cell death, suggesting a protective role against neurodegeneration.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. However, its potential as a therapeutic agent in various fields is being explored.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one hydrochloride in laboratory settings?
- Answer : The compound is classified under EU-GHS/CLP regulations as acutely toxic via inhalation, dermal, and oral routes (Category 4). Mandatory precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles .
- Work in a fume hood to minimize inhalation risks.
- Immediate removal of contaminated clothing and thorough decontamination of affected areas .
- Storage in a cool, dry environment away from oxidizing agents.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Answer : Utilize a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Compare - and -NMR chemical shifts with reference data for analogous pyrrolo-oxazine derivatives (e.g., δ 5.79–5.81 ppm for olefinic protons in similar scaffolds) .
- LC-MS : Confirm molecular weight (e.g., [M+H] or [M-H] peaks) and monitor purity .
- Elemental Analysis : Validate empirical formula (e.g., CHNO·HCl) with ≤0.3% deviation .
Q. What synthetic routes are documented for analogous pyrrolo-oxazine derivatives?
- Answer : Key strategies include:
- Cyclocondensation : Reacting alkynyl-chloropyridazinones with KOH in dioxane/water to form fused oxazine rings (e.g., 65–94% yields under reflux) .
- Amide Coupling : Using oxalyl chloride in chloroform to activate carboxyl groups, followed by reaction with nitrogen heterocycles (e.g., piperidine derivatives) .
Advanced Research Questions
Q. How can contradictory yield data in pyrrolo-oxazine synthesis be resolved?
- Answer : Discrepancies in yields (e.g., 56% vs. 94% for similar reactions ) often arise from:
- Reaction Time/Temperature : Extended reflux durations improve cyclization efficiency .
- Catalyst Purity : Trace moisture in KOH may reduce reactivity in cyclocondensation steps .
- Workup Optimization : Use of silica gel chromatography (e.g., chloroform:methanol gradients) to isolate pure products .
Q. What mechanistic insights exist for the stability of the oxazine ring under acidic/basic conditions?
- Answer : The oxazine ring is prone to hydrolysis in strong acids (pH < 2) or bases (pH > 10), forming open-chain amides. Stability studies recommend:
- pH Buffering : Maintain neutral conditions (pH 6–8) during synthesis and storage .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
Q. How can impurity profiling be optimized for this compound?
- Answer : Critical impurities (e.g., N-oxide derivatives or des-methyl analogs) can be monitored via:
- HPLC-DAD : Employ C18 columns with acetonitrile/0.1% TFA gradients (retention time: 8–12 min) .
- High-Resolution MS : Identify impurities with mass accuracy <5 ppm (e.g., [M+Cl] adducts) .
Q. What strategies enhance enantiomeric purity in chiral pyrrolo-oxazine derivatives?
- Answer : For stereocontrol:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers using hexane/ethyl acetate mixtures .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar compounds?
- Answer : Polymorphism and solvate formation (e.g., hydrate vs. anhydrous forms) cause discrepancies. Mitigation strategies:
- DSC Analysis : Determine true melting points via differential scanning calorimetry .
- Crystallization Solvent Screening : Test hexane, ethanol, and chloroform to isolate thermodynamically stable forms .
Methodological Tables
| Analytical Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Assessment | HPLC-DAD (λ = 254 nm) | |
| Structural Confirmation | -NMR (CDCl, 400 MHz) | |
| Impurity Detection | HRMS (ESI± mode) | |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IA column) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
